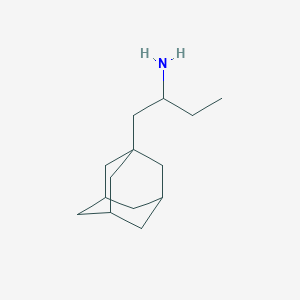

1-(adamantan-1-yl)butan-2-amine

Description

Properties

Molecular Formula |

C14H25N |

|---|---|

Molecular Weight |

207.35 g/mol |

IUPAC Name |

1-(1-adamantyl)butan-2-amine |

InChI |

InChI=1S/C14H25N/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-9,15H2,1H3 |

InChI Key |

HUCUZLRORHFRHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC12CC3CC(C1)CC(C3)C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(adamantan-1-yl)butan-2-amine typically involves:

- Functionalization of adamantane derivatives (e.g., adamantan-1-ol or adamantan-1-yl halides)

- Introduction of the butan-2-amine side chain via nucleophilic substitution, reductive amination, or epoxide ring opening

- Use of protecting groups and catalytic hydrogenation steps for amine liberation and purification

The adamantane core's steric bulk and lipophilicity require careful optimization of reaction conditions to achieve high yields and selectivity.

Epoxide Ring Opening Approach

One prominent method involves the preparation of an epoxide intermediate followed by nucleophilic ring opening with amines:

- Starting from an adamantane-derived epoxide (e.g., epoxide 10 ), reaction with isobutylamine in dimethylformamide (DMF) at 60 °C for 15 hours yields the desired amine intermediate (11a ) in 98% yield.

- Variations include ring opening with benzylamine or aniline under similar or slightly modified conditions, producing corresponding amine derivatives with yields ranging from 84% to 92%.

- Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in aqueous sodium bicarbonate yields azidosulfonamide intermediates (12a–d ).

- Catalytic hydrogenation over palladium on carbon (Pd/C) under a hydrogen atmosphere reduces azides to amines (13a–d ) and can also reduce aromatic nitro groups when present.

This method is advantageous for its high yields and the ability to introduce various amine substituents, enabling structural diversity. It has been applied in the synthesis of adamantane-containing hydroxyethylamine sulfonamide isosteres relevant for HIV-1 protease inhibitors.

Reaction of Adamantan-1-ol with Nitriles Catalyzed by Metal Complexes

Another efficient synthetic route involves the direct reaction of adamantan-1-ol with nitriles in the presence of metal catalysts under elevated temperatures:

- Using copper(II) bromide (CuBr2) as a catalyst, adamantan-1-ol reacts with various nitriles (e.g., acetonitrile, propionitrile, benzonitrile) at 130–150 °C for 6–8 hours in an argon atmosphere.

- Optimal molar ratios are [CuBr2]:[1-adamantanol]:[nitrile] = 10:100:300.

- This method yields N-(adamantan-1-yl) amides with high efficiency (yields 83–99%), including N-(adamantan-1-yl)acetamide and N-(adamantan-1-yl)benzamide.

- Manganese-containing catalysts activated with hydrobromic acid (HBr) have also been employed for similar transformations, achieving 95% conversion of adamantan-1-ol to N-(adamantan-1-yl)acetamide under milder conditions (100–120 °C, 5–6 hours).

While these methods primarily yield amides, they provide a valuable precursor framework that can be further transformed into amines like this compound through reduction or other functional group interconversions.

Peptidomimetic Coupling and Amine Derivatization

In the context of peptidomimetic synthesis, adamantane-containing amines are incorporated via coupling reactions:

- Protected amino acid derivatives and amines such as (S)-2-amino-3-methylbutanamide serve as starting materials.

- Coupling agents facilitate the formation of intermediates that are subsequently deprotected and reacted with adamantane derivatives.

- Hydrogenation steps remove protecting groups and yield the target amine compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxide ring opening | Adamantane epoxide + amines | DMF, 60 °C, 15 h | 84–98 | High regioselectivity; versatile amines |

| Adamantan-1-ol + nitriles | Adamantan-1-ol + nitriles | CuBr2, 130–150 °C, 6–8 h, Ar | 83–99 | Direct amide formation; scalable |

| Adamantan-1-ol + nitriles | Adamantan-1-ol + nitriles | Mn catalysts + HBr, 100–120 °C | ~95 | Mild conditions; selective amide |

| Peptidomimetic coupling | Protected amino acids + amines | Coupling agents, H2 hydrogenation | Variable | Complex molecule synthesis; selective |

Research Findings and Analysis

- The epoxide ring opening method provides a direct and high-yielding route to this compound derivatives, allowing for structural diversity by varying the amine nucleophile.

- Metal-catalyzed reactions of adamantan-1-ol with nitriles primarily yield amides but offer an efficient pathway to adamantane-functionalized intermediates that can be converted to amines.

- The steric bulk of the adamantane group influences reaction conditions, requiring elevated temperatures and specific catalysts to achieve optimal conversion.

- Catalytic hydrogenation is a crucial step for deprotection and azide reduction, ensuring the formation of the free amine without compromising the adamantane structure.

- The choice of solvent (e.g., DMF, acetonitrile), temperature, and catalyst loading critically affects yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(adamantan-1-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Commonly used to convert ketones or aldehydes to alcohols or amines.

Substitution: Halogenation and other substitution reactions can modify the adamantane moiety or the butan-2-amine chain.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce adamantane ketones or alcohols, while reduction can yield various amine derivatives .

Scientific Research Applications

1-(adamantan-1-yl)butan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antiviral and antibacterial properties.

Industry: Utilized in the production of high-performance materials and nanotechnology applications.

Mechanism of Action

The mechanism by which 1-(adamantan-1-yl)butan-2-amine exerts its effects involves interactions with various molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the inhibition of viral replication or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Amantadine: Known for its antiviral and anti-Parkinsonian properties.

Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.

Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness: 1-(adamantan-1-yl)butan-2-amine is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the functional versatility of the butan-2-amine chain. This makes it a valuable compound for various research and industrial applications .

Q & A

Q. What synthetic routes are recommended for preparing 1-(adamantan-1-yl)butan-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing adamantane to introduce the amine moiety. Key steps include:

- Bromination: Adamantane is brominated to form 1-bromoadamantane ().

- Grignard Reaction: Reacting 1-bromoadamantane with magnesium in anhydrous ether generates a Grignard reagent, which is then added to a suitable aldehyde or ketone (e.g., 2-bromo-1-phenylpropan-1-one) to form the amine backbone ().

- Reductive Amination: An alternative route involves reacting adamantan-1-one with butan-2-amine using sodium triacetoxyborohydride as a reducing agent under mild conditions ().

Optimization Tips: Control reaction temperature (0–25°C), use dry solvents, and monitor progress via TLC or GC-MS. Purification via column chromatography with silica gel is recommended to isolate the product ().

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to refine crystallographic data and resolve stereochemistry ().

- NMR Spectroscopy: ¹H and ¹³C NMR can identify adamantyl proton environments (e.g., characteristic peaks at δ 1.6–2.1 ppm for adamantane CH₂ groups) and amine protons (δ 1.2–1.5 ppm) ().

- FTIR: Confirm the presence of NH₂ stretches (~3300 cm⁻¹) and adamantane C-H vibrations (2900–2850 cm⁻¹) ().

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation ().

- Moisture Control: Use anhydrous solvents and desiccants (e.g., molecular sieves) during storage ().

- Avoid Freeze-Thaw Cycles: Aliquot the compound to minimize repeated thawing ().

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Target Prediction: Use molecular docking (e.g., AutoDock Vina) to screen against targets like sterol 14α-demethylase (CYP51), as demonstrated for adamantyl-imidazolo-thiadiazoles ().

- QSAR Models: Train models on datasets of adamantane derivatives to correlate structural features (e.g., logP, polar surface area) with bioactivity ().

- MD Simulations: Assess binding stability of the compound with target proteins over nanosecond timescales ().

Q. What techniques are effective for analyzing intermediates in adamantane-amine synthesis?

Methodological Answer:

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Grignard reagent reactivity) ().

- LC-MS: Couple liquid chromatography with mass spectrometry to identify transient species (e.g., imine intermediates) ().

- Isolation via Flash Chromatography: Rapidly separate intermediates using gradient elution ().

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

Methodological Answer:

- High-Resolution Data Collection: Use synchrotron radiation to obtain sub-Å resolution for adamantane derivatives ().

- Twinned Crystal Analysis: Apply SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in rigid adamantane structures ().

- Hirshfeld Surface Analysis: Compare experimental and theoretical electron density maps to validate stereochemical assignments ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.